H-GLY-GLU-TRP-THR-TYR-ASP-ASP-ALA-THR-LYS-THR-PHE-THR-VAL-THR-GLU-OH
H-GLY-GLU-TRP-THR-TYR-ASP-ASP-ALA-THR-LYS-THR-PHE-THR-VAL-THR-GLU-OH
Brand Name:
Vulcanchem
CAS No.:
160291-75-8
VCID:
VC0066119
InChI:
InChI=1S/C83H118N18O31/c1-37(2)63(77(125)101-67(42(7)105)79(127)90-52(83(131)132)26-28-60(111)112)96-82(130)68(43(8)106)100-75(123)54(30-44-16-10-9-11-17-44)95-80(128)65(40(5)103)98-71(119)50(20-14-15-29-84)89-78(126)64(39(4)102)97-69(117)38(3)87-72(120)56(33-61(113)114)92-74(122)57(34-62(115)116)93-73(121)53(31-45-21-23-47(107)24-22-45)94-81(129)66(41(6)104)99-76(124)55(32-46-36-86-49-19-13-12-18-48(46)49)91-70(118)51(25-27-59(109)110)88-58(108)35-85/h9-13,16-19,21-24,36-43,50-57,63-68,86,102-107H,14-15,20,25-35,84-85H2,1-8H3,(H,87,120)(H,88,108)(H,89,126)(H,90,127)(H,91,118)(H,92,122)(H,93,121)(H,94,129)(H,95,128)(H,96,130)(H,97,117)(H,98,119)(H,99,124)(H,100,123)(H,101,125)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,131,132)/t38-,39+,40+,41+,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-,65-,66-,67-,68-/m0/s1
SMILES:
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)CN
Molecular Formula:
C83H118N18O31
Molecular Weight:
1863.952
H-GLY-GLU-TRP-THR-TYR-ASP-ASP-ALA-THR-LYS-THR-PHE-THR-VAL-THR-GLU-OH
CAS No.: 160291-75-8
Main Products
VCID: VC0066119
Molecular Formula: C83H118N18O31
Molecular Weight: 1863.952
CAS No. | 160291-75-8 |
---|---|
Product Name | H-GLY-GLU-TRP-THR-TYR-ASP-ASP-ALA-THR-LYS-THR-PHE-THR-VAL-THR-GLU-OH |
Molecular Formula | C83H118N18O31 |
Molecular Weight | 1863.952 |
IUPAC Name | (2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid |
Standard InChI | InChI=1S/C83H118N18O31/c1-37(2)63(77(125)101-67(42(7)105)79(127)90-52(83(131)132)26-28-60(111)112)96-82(130)68(43(8)106)100-75(123)54(30-44-16-10-9-11-17-44)95-80(128)65(40(5)103)98-71(119)50(20-14-15-29-84)89-78(126)64(39(4)102)97-69(117)38(3)87-72(120)56(33-61(113)114)92-74(122)57(34-62(115)116)93-73(121)53(31-45-21-23-47(107)24-22-45)94-81(129)66(41(6)104)99-76(124)55(32-46-36-86-49-19-13-12-18-48(46)49)91-70(118)51(25-27-59(109)110)88-58(108)35-85/h9-13,16-19,21-24,36-43,50-57,63-68,86,102-107H,14-15,20,25-35,84-85H2,1-8H3,(H,87,120)(H,88,108)(H,89,126)(H,90,127)(H,91,118)(H,92,122)(H,93,121)(H,94,129)(H,95,128)(H,96,130)(H,97,117)(H,98,119)(H,99,124)(H,100,123)(H,101,125)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,131,132)/t38-,39+,40+,41+,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-,65-,66-,67-,68-/m0/s1 |
Standard InChIKey | SNTPHICVIGDBBQ-UCJIRYPYSA-N |
SMILES | CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)CN |
PubChem Compound | 118855739 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume